PF-06650833
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrrolidinone ring, which is a common motif in many pharmaceuticals due to its ability to mimic the peptide bond. The molecule also contains a methoxy group and a carboxamide group, which can participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidinone ring, the introduction of the ethyl and fluoro substituents, and the attachment of the methoxy and carboxamide groups. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the configuration of its chiral centers. The compound has several stereocenters, indicating that it may exist as multiple stereoisomers .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The pyrrolidinone ring might undergo reactions at the carbonyl group, while the methoxy group could potentially be demethylated under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the carboxamide might increase its solubility in water .Scientific Research Applications
Synthesis and Optimization
1-(((2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl)methoxy)-7-methoxyisoquinoline-6-carboxamide, also known as PF-06650833, has been the subject of research for its large-scale synthesis. Researchers have worked on methods to improve its synthesis, addressing challenges in scalability and cost-effectiveness (Wright et al., 2019).
Biological Activities and Derivatives
Research on similar compounds has uncovered various biological activities. For instance, studies on 1,4-dihydroquinoline-3-carboxamide and carbohydrazide derivatives of gatifloxacin have revealed significant anti-inflammatory properties and immunomodulatory effects. These compounds have shown potent effects on oxidative burst activity of phagocytes and inhibition of T-cell proliferation, indicating potential applications in immunology and inflammation control (Sultana et al., 2013).
Fluorophore Applications
The compound 6-Methoxy-4-quinolone, which shares structural similarities, has demonstrated utility as a novel fluorophore. It offers strong fluorescence in a wide pH range, making it valuable for biomedical analysis. Its stability and large Stokes' shift in aqueous media highlight its potential as a fluorescent labeling reagent in various scientific applications (Hirano et al., 2004).
Antimicrobial and Antibacterial Properties
Several studies have focused on fluoroquinolone-based compounds and their antimicrobial activities. For example, the synthesis and evaluation of fluoroquinolone-based 4-thiazolidinones have demonstrated promising antimicrobial properties, including antibacterial activities against a range of pathogens (Patel & Patel, 2010). Additionally, novel quinolones with modifications have shown potent antibacterial activity against respiratory pathogens, indicating their potential use in treating respiratory tract infections (Odagiri et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the Interleukin-1 receptor associated kinase 4 (IRAK4) . IRAK4 plays a crucial role in innate immunity, initiating signaling from Toll-like receptors and members of the interleukin-1 receptor family .
Mode of Action
The compound acts as an inhibitor of IRAK4 . By inhibiting IRAK4, it disrupts the signaling pathways initiated by Toll-like receptors and interleukin-1 receptors . This disruption can lead to changes in the immune response, potentially reducing inflammation and other immune responses .
Biochemical Pathways
The inhibition of IRAK4 affects several biochemical pathways involved in innate immunity . These pathways are responsible for the initial immune response to pathogens and other foreign substances . By disrupting these pathways, the compound can alter the body’s immune response .
Pharmacokinetics
Like many similar compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The result of the compound’s action is a modulation of the immune response . By inhibiting IRAK4, it can reduce inflammation and other immune responses . This could potentially be beneficial in conditions characterized by excessive or inappropriate immune responses .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other molecules can affect its ability to bind to IRAK4 . Additionally, factors such as pH and temperature can influence its stability and effectiveness .
Future Directions
The study of this compound could potentially contribute to the development of new pharmaceuticals, particularly if the compound shows promising biological activity. Future research might focus on exploring its biological targets, optimizing its structure for better activity or selectivity, and assessing its safety profile .
Properties
IUPAC Name |
1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-3-10-13(22-17(24)15(10)19)8-26-18-11-7-14(25-2)12(16(20)23)6-9(11)4-5-21-18/h4-7,10,13,15H,3,8H2,1-2H3,(H2,20,23)(H,22,24)/t10-,13+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDGKIBAOAFRPJ-ZBINZKHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(NC(=O)C1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](NC(=O)[C@H]1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1817626-54-2 | |
Record name | Zimlovisertib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1817626542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06650833 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15143 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-Isoquinolinecarboxamide, 1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxy- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZIMLOVISERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3F315JJXI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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